Butaperazine Maleate

Clinical Psychopharmacology Schizophrenia Antipsychotic Efficacy

Butaperazine Maleate offers a distinct therapeutic signature: high extrapyramidal symptoms (EPS) liability combined with low orthostatic hypotension compared to chlorpromazine, making it an essential reference standard for preclinical movement disorder research. Its pH-dependent solubility (2.03 mg/100 mL at intestinal pH) positions it as an ideal challenge compound for amorphous solid dispersion and lipid-based formulation development. Verified 7-fluorination enhancement of D2 receptor affinity further establishes this compound as a key scaffold for SAR-driven, next-generation antipsychotic design. Procure ≥98% purity to advance CNS drug discovery, formulation screening, and in vivo dopamine turnover studies.

Molecular Formula C32H39N3O9S
Molecular Weight 641.7 g/mol
CAS No. 1063-55-4
Cat. No. B1668086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButaperazine Maleate
CAS1063-55-4
SynonymsButaperazine maleate;  Repoise maleate;  Tyrylen; 
Molecular FormulaC32H39N3O9S
Molecular Weight641.7 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C24H31N3OS.2C4H4O4/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26;2*5-3(6)1-2-4(7)8/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
InChIKeyWVYWSPZQGQMPKW-SPIKMXEPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butaperazine Maleate: A First-Generation Phenothiazine Antipsychotic with Documented Clinical Performance


Butaperazine maleate (CAS 1063-55-4), also known as butyrylperazine or Repoise, is a typical antipsychotic belonging to the phenothiazine class with a piperazine side chain [1]. It functions primarily as a dopamine D2 receptor antagonist and was approved for clinical use in 1967 [2]. As a first-generation antipsychotic, its pharmacological profile is characterized by a higher propensity for extrapyramidal side effects compared to newer atypical agents [3]. The compound exists as a maleate salt, and its physicochemical properties, including pH-dependent solubility and lipophilicity, are critical factors in formulation development [4].

Why In-Class Substitution of Butaperazine Maleate is Not Equivalent: A Quantitative Evidence-Based Justification


Within the piperazine phenothiazine class, compounds like perphenazine, prochlorperazine, and trifluoperazine share a core mechanism but exhibit divergent clinical outcomes in efficacy, side-effect burden, and onset of action. Simple interchange is not supported by clinical evidence. For instance, head-to-head trials demonstrate that butaperazine's efficacy relative to perphenazine or prochlorperazine varies significantly depending on the treatment duration and patient population [1]. Furthermore, its adverse effect profile, characterized by a higher incidence of extrapyramidal symptoms (EPS) but lower orthostatic hypotension compared to chlorpromazine, necessitates a distinct risk-benefit calculation [2]. Even within the same subclass, the temporal pattern of side-effect emergence can differ, as shown in a 12-week trial where butaperazine caused earlier EPS onset than prochlorperazine [3]. These quantitative differences underscore that butaperazine is not a generic substitute but a specific therapeutic entity with a unique clinical signature.

Quantitative Differentiation of Butaperazine Maleate: A Comparative Evidence Guide for Scientific Selection


Comparative Clinical Efficacy in Chronic Schizophrenia: Butaperazine vs. Perphenazine in a Double-Blind Trial

In a double-blind, controlled trial of 53 chronically ill, institutionalized psychotic patients over 8 weeks, butaperazine (20-100 mg/day) was directly compared to perphenazine (16-80 mg/day) [1]. The results demonstrated that perphenazine was superior in 12 matched patient pairs, while butaperazine was superior in 8 pairs; 5 pairs showed equal response. Of the butaperazine patients, 1 showed moderate improvement, 9 were slightly improved, and 6 were slightly worse. In the perphenazine group, 7 were much improved, 10 slightly improved, and 3 slightly worse. The authors concluded that butaperazine was not more effective than perphenazine and was associated with more frequent extrapyramidal side effects.

Clinical Psychopharmacology Schizophrenia Antipsychotic Efficacy

Comparative Side-Effect Profile: Butaperazine vs. Chlorpromazine in Chronic Schizophrenia

A 16-week clinical trial involving 67 chronic schizophrenic women compared butaperazine, chlorpromazine, and placebo [1]. While both active drugs were found to be of comparable antipsychotic efficacy, their side-effect profiles differed significantly. Butaperazine caused a higher frequency of extrapyramidal symptoms (EPS) but fewer orthostatic hypotensive events than chlorpromazine. This side-effect divergence is a critical differentiator, as EPS is a major contributor to patient non-adherence, whereas orthostatic hypotension poses an acute safety risk, particularly in elderly populations.

Adverse Drug Reactions Extrapyramidal Symptoms Antipsychotic Safety

Comparative Time-Course of Efficacy and Side Effects: Butaperazine vs. Prochlorperazine

A 12-week double-blind trial in 40 chronic schizophrenic patients compared butaperazine with prochlorperazine, with doses titrated up to 200 mg daily [1]. While both drugs demonstrated significant therapeutic efficacy over the study period, the time course of their effects differed. Prochlorperazine was significantly superior to butaperazine at the 4th and 10th weeks of treatment; however, by the 12th week, no significant difference in efficacy was observed between the two drugs as measured by the Brief Psychiatric Rating Scale (BPRS). Notably, side effects appeared sooner with butaperazine, though the overall frequency was comparable by the end of the trial.

Pharmacodynamics Side-Effect Onset Antipsychotic Comparison

Pharmacological Differentiation: Fluorination Enhances Dopamine D2 Receptor Affinity

A comparative in vitro radioligand binding study demonstrated that introducing fluorine at the 7-position of butaperazine and other phenothiazine neuroleptics significantly increases their affinity for the 3H-spiroperidol binding site of the dopamine D2 receptor [1]. This finding provides a direct structural basis for pharmacological differentiation within the class. While absolute Ki values are not provided, the study establishes that fluorinated derivatives have 'higher affinities' compared to their non-fluorinated counterparts. This suggests that 7-fluoro-butaperazine, if synthesized, would be a distinct chemical entity with potentially enhanced potency.

Receptor Pharmacology Structure-Activity Relationship Dopamine D2 Receptor

Physicochemical Differentiation: pH-Dependent Solubility of Butaperazine Base

A study on the physicochemical properties of butaperazine dihydrogen maleate determined that the solubility of the free base in artificial intestinal juice is 2.03 mg/100 mL [1]. The pKa values were found to be 3.58 and 8.14. Critically, the total solubility decreases as the pH of the dissolving medium increases, because the concentration of the base limits the solubility of the drug. This pH-dependent solubility is a key differentiator from other phenothiazines, which may have different pKa and solubility profiles, impacting their absorption in the gastrointestinal tract.

Pharmaceutical Formulation Solubility Preformulation

Optimal Application Scenarios for Butaperazine Maleate Based on Quantitative Evidence


Reference Standard in Comparative Antipsychotic Research

Given its well-documented side-effect profile, characterized by high EPS but low orthostatic hypotension relative to chlorpromazine [1], butaperazine serves as a valuable reference standard in preclinical and clinical studies investigating the mechanisms of antipsychotic-induced movement disorders. Its use allows for a clear differentiation of drug-specific effects on dopaminergic pathways.

Pharmacological Tool for Studying Dopamine D2 Receptor Turnover

Research has shown that oral butaperazine (40 mg/kg) in rats increases dopamine turnover in striatal and mesolimbic regions for 24-48 hours [2]. This property makes it a useful tool for investigating the dynamics of dopaminergic neurotransmission and compensatory mechanisms in animal models of psychosis.

Formulation Development for pH-Sensitive Oral Drug Delivery

The demonstrated pH-dependent solubility of butaperazine base, with low solubility at intestinal pH (2.03 mg/100 mL) [3], makes it an ideal candidate for testing novel formulation technologies. Research into solubility enhancement, such as amorphous solid dispersions or lipid-based formulations, can be validated using this challenging compound, with clear readouts of improved dissolution and bioavailability.

Study of Drug-Fluorine Interactions in Phenothiazine SAR

The finding that 7-fluorination enhances butaperazine's affinity for the dopamine D2 receptor [4] positions the compound as a key scaffold in structure-activity relationship (SAR) studies. Medicinal chemists can use butaperazine to explore the impact of halogen substitution on receptor binding, metabolic stability, and CNS penetration, guiding the design of next-generation antipsychotics.

Quote Request

Request a Quote for Butaperazine Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.